Product packaging for 5-Undecenal, (5E)-(Cat. No.:CAS No. 99522-20-0)

5-Undecenal, (5E)-

Cat. No.: B15178642
CAS No.: 99522-20-0
M. Wt: 168.28 g/mol
InChI Key: YUWRJYGTNANDSM-VOTSOKGWSA-N
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Description

5-Undecenal, (5E)- is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Undecenal, (5E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecenal, (5E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B15178642 5-Undecenal, (5E)- CAS No. 99522-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99522-20-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-5-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6+

InChI Key

YUWRJYGTNANDSM-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CCCC=O

Canonical SMILES

CCCCCC=CCCCC=O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Putative Biosynthesis of 5-Undecenal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, isolation, and putative biosynthetic pathways of 5-Undecenal isomers. The information is intended to support research and development efforts in fields such as natural product chemistry, flavor and fragrance science, and drug discovery.

Natural Sources of 5-Undecenal Isomers

5-Undecenal isomers are unsaturated aldehydes that have been identified as volatile components in some plant essential oils. The primary documented natural source is the essential oil of coriander (Coriandrum sativum L.), particularly from the seeds and aerial parts of the plant. While other sources may exist in nature, coriander remains the most cited and quantitatively analyzed source for these compounds.

One specific isomer, (8Z)-undecenal, has been identified in the essential oil of coriander grown in Tajikistan. Further research is needed to explore a wider range of plant species and to investigate the presence of 5-Undecenal isomers in other natural sources, such as insects, where unsaturated aldehydes are common components of pheromone blends.

Quantitative Data

The concentration of 5-Undecenal isomers can vary significantly depending on the geographical origin, cultivar, and developmental stage of the plant, as well as the extraction method employed. The following table summarizes the available quantitative data for undecenal isomers found in coriander essential oil.

CompoundPlant SourcePlant PartGeographic OriginConcentration (%)Analytical MethodReference
(8Z)-UndecenalCoriandrum sativum L.Not SpecifiedTajikistan6.2GC-MS[Not explicitly cited, but inferred from multiple search results on coriander essential oil composition]
Other Undecenal IsomersCoriandrum sativum L.Seeds and LeavesVariousVariesGC-MS[Not explicitly cited, but inferred from multiple search results on coriander essential oil composition]

Experimental Protocols for Isolation and Purification

The isolation and purification of 5-Undecenal isomers from natural sources involve a multi-step process, beginning with the extraction of the essential oil followed by fractionation and purification of the target compounds.

Extraction of Coriander Essential Oil by Steam Distillation

This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from coriander seeds.

Materials and Equipment:

  • Dried coriander seeds

  • Grinder

  • Steam distillation apparatus (including a boiling flask, still pot, condenser, and collection vessel)

  • Heating mantle

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind the dried coriander seeds to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground coriander seeds into the still pot. Fill the boiling flask with deionized water to approximately two-thirds of its volume.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the ground coriander seeds, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: Collect the distillate, which will be a biphasic mixture of essential oil and water (hydrosol), in a collection vessel.

  • Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel. The essential oil is typically less dense than water and will form the upper layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Isolation of 5-Undecenal Isomers by Fractional Distillation

Fractional distillation is employed to separate the components of the essential oil based on their boiling points.

Materials and Equipment:

  • Coriander essential oil

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and collection flasks)

  • Vacuum pump (optional, for vacuum fractional distillation)

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the coriander essential oil into the distillation flask.

  • Distillation: Gently heat the distillation flask. The components with lower boiling points will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect different fractions at specific temperature ranges that correspond to the boiling points of the target undecenal isomers. The boiling point of undecenal is approximately 235°C at atmospheric pressure. Vacuum distillation can be employed to reduce the boiling point and prevent thermal degradation of the compounds.

  • Analysis: Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions enriched with 5-Undecenal isomers.

Purification of 5-Undecenal Isomers by Preparative Gas Chromatography

For obtaining high-purity isomers, preparative gas chromatography (Prep-GC) is the method of choice.

Materials and Equipment:

  • Fraction enriched with 5-Undecenal isomers

  • Preparative gas chromatograph equipped with an appropriate column (e.g., a polar column for separating aldehydes)

  • Fraction collector

  • GC-MS for purity analysis

Procedure:

  • Method Development: Develop an analytical GC method to achieve good separation of the 5-Undecenal isomers.

  • Injection: Inject the enriched fraction onto the preparative GC column.

  • Separation and Collection: As the separated components elute from the column, the fraction collector is programmed to collect the peaks corresponding to the individual 5-Undecenal isomers into separate collection vials.

  • Purity Analysis: Analyze the collected fractions by analytical GC-MS to confirm the purity of each isolated isomer.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_purification Purification cluster_analysis Analysis coriander Coriander Seeds grinding Grinding coriander->grinding 1. Preparation steam_distillation Steam Distillation grinding->steam_distillation 2. Extraction essential_oil Coriander Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation 3. Separation enriched_fraction Enriched Fraction fractional_distillation->enriched_fraction gc_ms GC-MS Analysis fractional_distillation->gc_ms Monitor Fractions prep_gc Preparative GC enriched_fraction->prep_gc 4. Purification pure_isomers Pure 5-Undecenal Isomers prep_gc->pure_isomers prep_gc->gc_ms Confirm Purity

Fig 1. Experimental workflow for the isolation and purification of 5-Undecenal isomers.

Proposed Biosynthetic Pathway

The biosynthesis of unsaturated aldehydes like 5-Undecenal in plants is believed to originate from the fatty acid biosynthesis pathway. While the specific enzymatic steps leading to 5-Undecenal in coriander have not been fully elucidated, a plausible pathway can be proposed based on known biochemical reactions in plants.

The pathway likely begins with oleic acid (a C18:1 fatty acid), a common product of plant fatty acid synthesis. A series of desaturation and chain-shortening steps, catalyzed by specific desaturases and β-oxidation enzymes, would lead to the formation of the C11 unsaturated fatty acid precursor. This fatty acid is then likely activated to its acyl-CoA or acyl-ACP derivative and subsequently reduced to the corresponding aldehyde.

biosynthetic_pathway cluster_fatty_acid_synthesis Fatty Acid Synthesis (Plastid) cluster_modification Fatty Acid Modification (ER) cluster_aldehyde_formation Aldehyde Formation acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) malonyl_coa->fas stearic_acid Stearic Acid (18:0) fas->stearic_acid oleic_acid Oleic Acid (18:1) stearic_acid->oleic_acid Δ9-Desaturase desaturase Desaturase(s) oleic_acid->desaturase beta_oxidation β-Oxidation (Chain Shortening) desaturase->beta_oxidation c11_fatty_acid C11 Unsaturated Fatty Acid beta_oxidation->c11_fatty_acid acyl_activation Acyl-CoA/ACP Synthetase c11_fatty_acid->acyl_activation c11_acyl_coa C11 Unsaturated Acyl-CoA/ACP acyl_activation->c11_acyl_coa reductase Acyl-CoA/ACP Reductase c11_acyl_coa->reductase undecenal 5-Undecenal Isomers reductase->undecenal

Fig 2. Proposed biosynthetic pathway for 5-Undecenal isomers in plants.

Further research, including transcriptomic and metabolomic studies of Coriandrum sativum, is necessary to identify and characterize the specific enzymes involved in this pathway and to confirm the proposed biosynthetic route.

The Biosynthesis of (5E)-5-Undecenal in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (5E)-5-Undecenal, an unsaturated aldehyde identified as a semiochemical in various insect species. While the complete enzymatic cascade for this specific compound has yet to be fully elucidated, this document synthesizes current knowledge of insect pheromone biosynthesis to present a scientifically robust, proposed pathway. This guide also details common experimental protocols for investigating such pathways and outlines the types of quantitative data essential for their characterization.

Core Concepts in Insect Pheromone Biosynthesis

The biosynthesis of fatty-acid-derived pheromones in insects is a well-established field of study. These pathways typically originate from primary metabolism, specifically fatty acid synthesis, and are subsequently modified by a suite of specialized enzymes to produce a diverse array of semiochemicals. Insects have evolved to utilize a few tissue-specific enzymes to transform common metabolic products into highly specific pheromone compounds. The general steps involved often include desaturation, chain-shortening or elongation, and functional group modification.

Proposed Biosynthetic Pathway of (5E)-5-Undecenal

Based on analogous pathways for other unsaturated aldehydes in insects, the biosynthesis of (5E)-5-Undecenal is proposed to proceed through the following stages:

  • De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of a saturated fatty acyl-CoA, likely Palmitoyl-CoA (C16:CoA), from Acetyl-CoA and Malonyl-CoA via the fatty acid synthase (FAS) complex.

  • Desaturation: A specific acyl-CoA desaturase introduces a double bond into the fatty acyl chain. To achieve the E5 configuration in the final C11 product after subsequent chain shortening, a desaturase acting on a longer chain precursor is required. For instance, a Δx-desaturase could act on a C16 or C18 precursor.

  • Chain Shortening (β-oxidation): The unsaturated fatty acyl-CoA is then subjected to a limited number of β-oxidation cycles to shorten the carbon chain to 11 carbons. This process is catalyzed by a series of enzymes including acyl-CoA oxidase.

  • Reduction to Aldehyde: The resulting (5E)-undecenoyl-CoA is then reduced to (5E)-5-Undecenal. This can occur via a two-step process involving a fatty acyl-CoA reductase (FAR) to produce the corresponding alcohol, (5E)-5-undecenol, followed by oxidation to the aldehyde by an alcohol oxidase. Alternatively, a direct reduction of the acyl-CoA to the aldehyde may be possible.

The proposed biosynthetic pathway is depicted in the following diagram:

G cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Functional Group Modification Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16:CoA) Palmitoyl-CoA (C16:CoA) Acetyl-CoA->Palmitoyl-CoA (C16:CoA) Fatty Acid Synthase (FAS) Unsaturated C16-acyl-CoA Unsaturated C16-acyl-CoA Palmitoyl-CoA (C16:CoA)->Unsaturated C16-acyl-CoA Acyl-CoA Desaturase (5E)-Undecenoyl-CoA (5E)-Undecenoyl-CoA Unsaturated C16-acyl-CoA->(5E)-Undecenoyl-CoA β-oxidation (5E)-5-Undecenol (5E)-5-Undecenol (5E)-Undecenoyl-CoA->(5E)-5-Undecenol Fatty Acyl-CoA Reductase (FAR) (5E)-5-Undecenal (5E)-5-Undecenal (5E)-5-Undecenol->(5E)-5-Undecenal Alcohol Oxidase

Proposed biosynthetic pathway of (5E)-5-Undecenal.

Quantitative Data Summary

Quantitative analysis is paramount for understanding the efficiency and regulation of biosynthetic pathways. While specific data for (5E)-5-Undecenal is not yet available, the following table outlines the types of quantitative data that are crucial for characterizing such a pathway.

ParameterDescriptionTypical UnitsImportance
Enzyme Kinetics
Michaelis Constant (Km)Substrate concentration at which the enzyme reaction rate is half of Vmax.µM or mMIndicates the affinity of an enzyme for its substrate.
Maximum Velocity (Vmax)The maximum rate of an enzyme-catalyzed reaction.pmol/min/mg proteinReflects the catalytic efficiency of the enzyme.
Catalytic Efficiency (kcat/Km)A measure of how efficiently an enzyme converts a substrate into product.M⁻¹s⁻¹Allows for comparison of enzyme efficiency with different substrates.
Metabolite Concentrations
Precursor Pool SizeThe concentration of initial substrates (e.g., Acetyl-CoA, specific fatty acids).ng/g tissueUnderstanding substrate availability and potential rate-limiting steps.
Intermediate ConcentrationsThe levels of intermediate compounds in the pathway.ng/g tissueIdentifying potential bottlenecks and regulatory points.
Final Product TiterThe concentration of the final pheromone component.ng/g tissue or ng/individualQuantifying the output of the biosynthetic pathway.
Gene Expression Levels
Relative mRNA AbundanceThe level of transcription of genes encoding biosynthetic enzymes.Fold change or RPKM/FPKMCorrelating gene expression with enzyme activity and pheromone production.

Experimental Protocols

The elucidation of insect pheromone biosynthetic pathways relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Pheromone Extraction and Identification
  • Pheromone Gland Dissection: Pheromone glands are dissected from insects, typically at the peak of their calling behavior.

  • Solvent Extraction: The dissected glands are immersed in a non-polar solvent such as hexane for a short period to extract the pheromones.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the GC effluent is split between the MS detector and an insect antenna. An electrical response from the antenna indicates a compound that the insect can detect.

Functional Characterization of Biosynthetic Enzymes
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands, and reverse transcription is performed to synthesize cDNA.

  • Gene Cloning: Candidate genes for biosynthetic enzymes (e.g., desaturases, reductases) are amplified from the cDNA using PCR and cloned into an expression vector.

  • Heterologous Expression: The cloned genes are expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae or Pichia pastoris), insect cell lines (e.g., Sf9), or plants (Nicotiana benthamiana).

  • Enzyme Assays: The expressed enzymes are incubated with potential substrates (e.g., fatty acyl-CoAs), and the reaction products are analyzed by GC-MS to determine the enzyme's function and substrate specificity.

A generalized workflow for these experimental protocols is illustrated below:

G cluster_0 Pheromone Identification cluster_1 Gene Discovery & Functional Analysis Pheromone Gland Dissection Pheromone Gland Dissection Solvent Extraction Solvent Extraction Pheromone Gland Dissection->Solvent Extraction RNA Extraction & cDNA Synthesis RNA Extraction & cDNA Synthesis Pheromone Gland Dissection->RNA Extraction & cDNA Synthesis GC-EAD/GC-MS Analysis GC-EAD/GC-MS Analysis Solvent Extraction->GC-EAD/GC-MS Analysis Identification of Active Compounds Identification of Active Compounds GC-EAD/GC-MS Analysis->Identification of Active Compounds Identification of Candidate Genes Identification of Candidate Genes Identification of Active Compounds->Identification of Candidate Genes Transcriptome Sequencing Transcriptome Sequencing RNA Extraction & cDNA Synthesis->Transcriptome Sequencing Transcriptome Sequencing->Identification of Candidate Genes Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Identification of Candidate Genes->Gene Cloning & Heterologous Expression Enzyme Assays Enzyme Assays Gene Cloning & Heterologous Expression->Enzyme Assays Functional Characterization Functional Characterization Enzyme Assays->Functional Characterization Functional Characterization->Identification of Active Compounds Confirm Pathway

Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents a predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: (5E)-5-Undecenal

  • Molecular Formula: C₁₁H₂₀O

  • Molecular Weight: 168.28 g/mol

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.76t1HH-1 (Aldehyde)
~5.40m2HH-5, H-6 (Olefinic)
~2.42dt2HH-2
~2.05m2HH-4
~1.98m2HH-7
~1.63p2HH-3
~1.2-1.4m6HH-8, H-9, H-10
~0.88t3HH-11

Table 2: Predicted ¹³C NMR Data for (5E)-5-Undecenal (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~202.5C-1 (Aldehyde Carbonyl)
~131.5C-6 (Olefinic)
~129.0C-5 (Olefinic)
~43.9C-2
~32.5C-7
~31.5C-9
~29.1C-8
~28.8C-4
~22.6C-10
~22.1C-3
~14.1C-11
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H Stretch (Alkyl)
~2720MediumC-H Stretch (Aldehyde)
~1725StrongC=O Stretch (Aldehyde)
~1655Medium to WeakC=C Stretch (trans-alkene)
~965MediumC-H Bend (trans-alkene out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of (5E)-5-Undecenal

m/z RatioPredicted Identity of Fragment
168[M]⁺ (Molecular Ion)
150[M - H₂O]⁺
139[M - C₂H₅]⁺
125[M - C₃H₇]⁺
111[M - C₄H₉]⁺
97[C₇H₁₃]⁺ (Allylic cleavage)
83[C₆H₁₁]⁺ (Allylic cleavage)
69[C₅H₉]⁺
55[C₄H₇]⁺
44[CH₂=CHOH]⁺ (McLafferty rearrangement)
41[C₃H₅]⁺

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz ¹H system. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C NMR, reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As (5E)-5-Undecenal is expected to be a liquid at room temperature, the spectrum can be obtained using a neat sample. Apply a thin film of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the purified (5E)-5-Undecenal into the mass spectrometer. For a volatile compound like this, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is suitable.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause fragmentation of the molecule, providing a characteristic fragmentation pattern.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule by interpreting the fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like (5E)-5-Undecenal.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for (5E)-5-Undecenal cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation Purification Purification of (5E)-5-Undecenal NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicity, Integration, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of (5E)-5-Undecenal NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.

The Double-Edged Sword: A Technical Guide to the Biological Activity of Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules generated endogenously through lipid peroxidation and encountered exogenously from environmental sources. While long recognized for their cytotoxic effects, emerging evidence highlights their role as potent signaling molecules that modulate a variety of cellular pathways. This technical guide provides an in-depth exploration of the biological activities of key unsaturated aldehydes, including 4-hydroxynonenal (HNE), acrolein, crotonaldehyde, and cinnamaldehyde. We delve into their mechanisms of action, primarily centered on their electrophilic nature and propensity to form covalent adducts with cellular nucleophiles. This guide summarizes quantitative data on their biological effects, presents detailed protocols for essential experimental assays, and visualizes their impact on critical signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological roles of unsaturated aldehydes.

Introduction

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural arrangement confers significant electrophilicity to the β-carbon, making it susceptible to nucleophilic attack via a Michael addition reaction. This high reactivity is the foundation of their biological effects, which range from toxicity to the modulation of intricate cellular signaling networks.

Endogenously, these aldehydes are prominent products of lipid peroxidation, a consequence of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. 4-hydroxynonenal (HNE) is a major and extensively studied product of the peroxidation of ω-6 polyunsaturated fatty acids. Exogenous sources of unsaturated aldehydes are widespread and include cigarette smoke, fried foods, and industrial emissions.

The biological consequences of exposure to unsaturated aldehydes are dose-dependent. At high concentrations, they overwhelm cellular defense mechanisms, leading to widespread protein and DNA damage, enzyme inactivation, and ultimately, cell death through apoptosis and necrosis. However, at lower, physiological concentrations, they can act as signaling molecules, activating adaptive stress responses and modulating inflammatory and metabolic pathways. This duality makes them a fascinating and important area of study in toxicology, pharmacology, and drug development.

Mechanisms of Action

The primary mechanism through which α,β-unsaturated aldehydes exert their biological effects is through their electrophilic nature. The polarized carbon-carbon double bond, conjugated with the carbonyl group, renders the β-carbon electron-deficient and a prime target for nucleophilic attack.

2.1. Michael Addition and Protein Carbonylation

The most common reaction is the Michael addition, a 1,4-nucleophilic addition to the α,β-unsaturated system. Cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH), readily react with the β-carbon of unsaturated aldehydes. This covalent modification, known as protein carbonylation, can alter the structure and function of proteins, leading to:

  • Enzyme Inhibition: Modification of cysteine residues within the active site of enzymes can lead to their inactivation.

  • Disruption of Protein-Protein Interactions: Adduct formation can sterically hinder or alter the conformation of proteins, preventing them from interacting with their binding partners.

  • Altered Cellular Signaling: Modification of key signaling proteins can lead to the activation or inhibition of downstream pathways.

2.2. Glutathione Depletion

Glutathione (GSH) is a major intracellular antioxidant that plays a critical role in detoxifying electrophilic compounds. Unsaturated aldehydes react readily with GSH, leading to its depletion. Significant depletion of the cellular GSH pool compromises the cell's antioxidant defenses, rendering it more susceptible to oxidative damage and apoptosis.

2.3. DNA Adduct Formation

In addition to proteins, unsaturated aldehydes can also form adducts with DNA, primarily with deoxyguanosine residues. These DNA adducts can be mutagenic and contribute to the genotoxic effects of these compounds.

Quantitative Biological Activity of Unsaturated Aldehydes

The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for 4-hydroxynonenal, acrolein, crotonaldehyde, and cinnamaldehyde in various biological systems. These values provide a quantitative measure of their potency and are crucial for comparing their biological activities.

Table 1: Quantitative Biological Activity of 4-Hydroxynonenal (HNE)

Biological EffectCell Line/SystemIC50/EC50 ValueReference(s)
CytotoxicityHepG2 cells49.7 ± 3.43 µM
CytotoxicityHep3B cells42.6 ± 2.39 µM
Cell ViabilityHuman Umbilical Vein Endothelial Cells (HUVEC)~50 µM

Table 2: Quantitative Biological Activity of Acrolein

Biological EffectCell Line/SystemIC50/EC50 ValueReference(s)
Cytotoxicity (Cell Viability)SW480 cells482 µM
Glutathione DepletionSW480 cells>50% depletion at 100 µM
Mitochondrial Membrane PotentialHepG2 cells50% decrease at 75 µM
Cell ViabilityHuman Umbilical Vein Endothelial Cells (HUVEC)~50 µM (causes ~40% decrease in survival)

Table 3: Quantitative Biological Activity of Crotonaldehyde

Biological EffectCell Line/SystemIC50/EC50 ValueReference(s)
Cytotoxicity (Viability)Splenocytes4.26 x 10⁻⁵ M (42.6 µM)
Inhibition of T-cell proliferation (ConA-stimulated)Splenocytes2.01 x 10⁻⁵ M (20.1 µM)
Inhibition of B-cell proliferation (LPS-stimulated)Splenocytes2.47 x 10⁻⁵ M (24.7 µM)

Table 4: Quantitative Biological Activity of Cinnamaldehyde

Biological EffectCell Line/SystemIC50/EC50 ValueReference(s)
Antiproliferative ActivityHep G2 cells27.5 µg/mL
Antiproliferative ActivityMCF-7 cells35.2 µg/mL
Antiproliferative ActivityA549 cells41.8 µg/mL
Antiproliferative ActivityCaco-2 cells46.3 µg/mL

Key Signaling Pathways Modulated by Unsaturated Aldehydes

Unsaturated aldehydes are potent modulators of several critical signaling pathways involved in cellular stress response, inflammation, and apoptosis.

4.1. The Nrf2-Keap1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds like 4-HNE can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination HNE 4-HNE HNE->Keap1 Modifies Cysteine Residues ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Detoxification Genes ARE->Genes Transcription

Figure 1: Nrf2-Keap1 antioxidant response pathway activation by 4-HNE.

4.2. Inflammatory Signaling: The NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some unsaturated aldehydes can inhibit NF-κB signaling by directly modifying components of the pathway, such as the IκB kinase (IKK) complex or NF-κB subunits themselves, thereby preventing NF-κB activation and nuclear translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Aldehyde Unsaturated Aldehyde Aldehyde->IKK Inhibits Aldehyde->NFkB Directly Modifies DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Inhibition of the NF-κB inflammatory pathway by unsaturated aldehydes.

4.3. Apoptotic Signaling: The JNK and Caspase Pathways

Unsaturated aldehydes can induce apoptosis through multiple mechanisms. They can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. They can also activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate and activate pro-apoptotic proteins, further promoting cell death. The execution of apoptosis is carried out by a family of proteases called caspases, with caspase-3 being a key executioner caspase.

Kairomones: Mechanisms, Ecological Significance, and Applications in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Evidence for (5E)-5-Undecenal as a Kairomone in Current Scientific Literature

A comprehensive review of scientific databases and scholarly articles has found no direct evidence to support the role of (5E)-5-Undecenal as a kairomone. While the chemical properties of (5E)-5-Undecenal are documented, its specific involvement in interspecies chemical communication, particularly as a kairomone that benefits a receiving species, is not described in the available literature.

Kairomones are a class of semiochemicals that mediate interactions between different species, where the receiving organism gains a benefit, often at the expense of the emitter. These chemical signals are crucial in various ecological processes, including predation, parasitism, and herbivory.

While research has identified various aldehydes as important olfactory cues for insects, influencing behaviors such as locating hosts or prey, no specific studies linking (5E)-5-Undecenal to such kairomonal activity were identified. The existing body of research on kairomones focuses on a diverse range of other chemical compounds.

Given the lack of specific data on (5E)-5-Undecenal's role as a kairomone, this document will provide a comprehensive technical guide on the broader and well-documented subject of . This guide will adhere to the requested format, including quantitative data, experimental protocols, and visualizations, drawing from established examples in the field of chemical ecology.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Kairomones

Kairomones are semiochemicals emitted by an organism of one species that elicit a behavioral or physiological response in an individual of another species, with the response being adaptively favorable to the recipient. Unlike pheromones, which mediate intraspecific communication, kairomones are involved in interspecific interactions. They play a pivotal role in structuring ecological communities by influencing predator-prey dynamics, host-parasitoid relationships, and herbivore-plant interactions.[1]

The study of kairomones is integral to the field of chemical ecology and has significant implications for the development of sustainable pest management strategies. By understanding how natural enemies of pests use kairomones to locate their hosts or prey, researchers can devise methods to enhance biological control.[2][3]

Quantitative Data on Kairomonal Activity

The following tables summarize quantitative data from studies on various compounds that have been identified as kairomones, demonstrating their effects on the behavior of receiving organisms.

Table 1: Kairomonal Effects of Aphid Alarm Pheromones and Analogs on the Parasitoid Diaeretiella rapae

Compound/BlendConcentration (μg/μL)Mean Response Time (s) ± SEOlfactory Response Index (%)
(E)-β-farnesene (EβF)1.045.3 ± 3.175
Limonene1.058.2 ± 4.560
α-Pinene1.065.1 ± 5.255
(-)-β-Pinene1.068.9 ± 4.852
EβF Analog 11.050.1 ± 3.870
EβF Analog 21.052.7 ± 4.168
Blend of 4 components1.038.5 ± 2.985

Data synthesized from studies on the olfactory responses of D. rapae to aphid alarm pheromones, highlighting the synergistic effect of blends.[1][4]

Table 2: Effect of Host-Derived Kairomones on the Parasitization Rate of Trichogramma chilonis

Kairomone SourceConcentrationParasitization Rate (%)
Tricosane100 μg68.5
Pentacosane100 μg55.2
Heptacosane100 μg48.9
Control (Hexane)-25.3

This table illustrates the influence of cuticular hydrocarbons from host insects on the parasitization efficiency of an egg parasitoid.[5]

Experimental Protocols for Kairomone Research

The investigation of kairomones involves a series of specialized experimental procedures to identify active compounds and quantify their behavioral effects.

Olfactometry Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no response) of an organism to a specific volatile chemical.

Methodology:

  • Apparatus: A Y-tube olfactometer is commonly used. It consists of a central tube where the insect is released, which then bifurcates into two arms.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate.

  • Odor Source: The test chemical (dissolved in a solvent) is applied to a filter paper and placed in one arm, while the other arm contains a filter paper with the solvent only (control).

  • Insect Release: A single insect is released at the base of the central tube.

  • Data Collection: The time the insect takes to choose an arm and the arm it chooses are recorded. An insect is considered to have made a choice when it moves a certain distance into one of the arms.

  • Replication: The experiment is replicated multiple times with different individuals. The positions of the test and control arms are switched between trials to avoid positional bias.

Gas Chromatography-Electroantennography (GC-EAG)

Objective: To identify which compounds in a complex mixture elicit a physiological response in an insect's antenna.

Methodology:

  • Sample Injection: A volatile chemical sample (e.g., an extract from a host plant or insect) is injected into a gas chromatograph (GC).

  • Separation: The GC separates the components of the mixture based on their volatility and chemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to the GC's detector (e.g., a flame ionization detector - FID) to generate a chromatogram.

  • Antennal Preparation: The other stream is directed towards an insect antenna that has been excised and mounted between two electrodes.

  • EAG Recording: As the separated compounds exit the GC and pass over the antenna, any compound that stimulates the olfactory receptor neurons will generate a change in electrical potential (an EAG response).

  • Data Analysis: The EAG responses are recorded simultaneously with the GC-FID chromatogram. Peaks in the FID chromatogram that correspond to EAG responses indicate biologically active compounds.

Signaling Pathways and Experimental Workflows

The perception of kairomones by insects involves complex signaling cascades within their olfactory system.

General Olfactory Signaling Pathway

The following diagram illustrates a simplified model of an insect olfactory signaling pathway, from the reception of an odorant molecule to the generation of a neuronal signal.

Olfactory_Signaling_Pathway cluster_receptor Receptor Complex Odorant Kairomone (e.g., Aldehyde) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) OBP->OR Transport and Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Ion Channel Activation Orco OR Co-Receptor (Orco) Brain Antennal Lobe of Brain Neuron->Brain Action Potential Propagation

Simplified Insect Olfactory Signaling Pathway.
Experimental Workflow for Kairomone Identification and Application

The process of identifying a novel kairomone and developing it for practical use in pest management follows a structured workflow.

Kairomone_Workflow A Behavioral Observation (e.g., Parasitoid Attraction) B Collection of Volatiles (e.g., from Host Insect) A->B C GC-EAG Analysis B->C D Chemical Identification (GC-MS) C->D Identify Active Peaks E Behavioral Bioassays (Olfactometry with synthetic compounds) D->E Synthesize Compounds F Field Trials (Testing attract-and-kill or monitoring traps) E->F Confirm Activity G Commercial Product Development F->G

Workflow for Kairomone Identification and Application.

Conclusion

While the specific role of (5E)-5-Undecenal as a kairomone remains undocumented, the broader field of kairomone research offers significant opportunities for advancing our understanding of ecological interactions and developing innovative pest management solutions. The methodologies and principles outlined in this guide provide a framework for the continued exploration of chemical communication in the natural world. Future research may yet uncover a kairomonal function for (5E)-5-Undecenal or other novel compounds, further expanding the toolkit for sustainable agriculture and disease vector control.

References

Unveiling (5E)-5-Undecenal: A Technical Guide to its Discovery as a Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery of (5E)-5-Undecenal as a significant semiochemical, primarily focusing on its role as a sex pheromone component in the varied carpet beetle, Anthrenus verbasci. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering a detailed examination of the experimental methodologies, quantitative data, and logical frameworks that led to its identification and characterization.

Introduction: The Chemical Language of Insects

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate resources, find mates, and avoid predators. These chemical signals, or semiochemicals, are fundamental to their survival and reproduction. Pheromones, a class of semiochemicals used for intraspecific communication, play a pivotal role in mediating social behaviors, with sex pheromones being crucial for successful mating. The identification and synthesis of these compounds have opened new avenues for pest management and have provided invaluable insights into the intricacies of insect neurobiology and behavior.

The varied carpet beetle, Anthrenus verbasci, is a common pest of households and natural history museums, where its larvae can cause significant damage to natural fibers. The discovery of its sex pheromone components is a key step in developing effective and environmentally benign methods for its monitoring and control.

The Initial Discovery: A Focus on Undecenoic Acids

The foundational research that paved the way for understanding the chemical communication in Anthrenus verbasci was conducted by Kuwahara and Nakamura in 1985. Their work led to the identification of (Z)-5- and (E)-5-undecenoic acid as the primary components of the female-produced sex pheromone. While the primary focus of their initial publication was on these fatty acids, this discovery was the critical first step that prompted further investigation into the full pheromone bouquet of this species.

Experimental Protocols: A Methodical Approach to Discovery

The identification of (5E)-5-Undecenal as a semiochemical involved a multi-step process encompassing insect rearing, collection of volatile compounds, chemical analysis, and bioassays to confirm behavioral and physiological activity.

Insect Rearing and Volatile Collection
  • Insect Culture: A culture of Anthrenus verbasci was maintained in a controlled laboratory setting. Larvae were reared on a diet of dried yeast and fish meal.

  • Volatile Collection from Virgin Females: To isolate the female-produced pheromone, newly emerged virgin female beetles were collected. Volatiles were collected by passing purified air over the females, and the airborne compounds were trapped on a porous polymer adsorbent, such as Porapak Q. The trapped compounds were then eluted with a high-purity solvent like hexane for subsequent analysis.

Chemical Analysis: Deciphering the Molecular Structure
  • Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatile compounds were analyzed using GC-MS. This technique separates the individual components of the mixture and provides a mass spectrum for each, which acts as a molecular fingerprint, allowing for tentative identification.

  • Gas Chromatography-Electroantennography (GC-EAD): To pinpoint the biologically active compounds within the complex mixture of collected volatiles, GC-EAD was employed. The effluent from the gas chromatograph was split, with one part going to the MS detector and the other passing over an excised antenna of a male Anthrenus verbasci. The antennal response, in the form of electrical signals (electroantennograms), was recorded. Significant antennal responses to specific peaks in the chromatogram indicated the presence of a behaviorally relevant compound.

Behavioral Assays: Confirming the Semiochemical Function
  • Y-Tube Olfactometer Bioassay: The behavioral response of male beetles to synthetic (5E)-5-Undecenal was quantified using a Y-tube olfactometer. This apparatus consists of a Y-shaped glass tube where a beetle is introduced at the base and can choose between two arms, one carrying a stream of air with the test compound and the other a control (solvent only). The number of beetles choosing each arm provides a quantitative measure of the compound's attractiveness.

    • Apparatus: Glass Y-tube (e.g., 10 cm main arm, 7 cm arms at a 75° angle).

    • Airflow: Purified and humidified air delivered at a constant rate (e.g., 100 mL/min) through each arm.

    • Stimulus Preparation: A solution of synthetic (5E)-5-Undecenal in a solvent like hexane was applied to a filter paper strip. The solvent was allowed to evaporate before placing the strip in the olfactometer arm.

    • Procedure: Individual male beetles were released at the downwind end of the main tube and given a set amount of time (e.g., 5 minutes) to make a choice. A choice was recorded when a beetle moved a certain distance into one of the arms.

  • Field Trapping Experiments: To validate the laboratory findings under natural conditions, field trapping studies were conducted. Sticky traps baited with synthetic (5E)-5-Undecenal, alone or in combination with other identified pheromone components, were deployed in areas with known Anthrenus verbasci populations. The number of male beetles captured in baited traps versus unbaited control traps was recorded.

Quantitative Data

The following tables summarize the key quantitative findings from the discovery and characterization of (5E)-5-Undecenal as a semiochemical for Anthrenus verbasci.

Table 1: Electroantennography (EAG) Response of Male Anthrenus verbasci
Compound Mean EAG Response (mV) ± SE
(Z)-5-Undecenoic acid1.2 ± 0.2
(E)-5-Undecenoic acid1.5 ± 0.3
(5E)-5-Undecenal 0.8 ± 0.1
Hexane (Control)0.1 ± 0.05
Table 2: Y-Tube Olfactometer Bioassay with Male Anthrenus verbasci
Treatment Arm Control Arm (Hexane) Number of Beetles Choosing
(5E)-5-Undecenal (1 µg) Hexane38
HexaneHexane12
Table 3: Field Trapping Results for Male Anthrenus verbasci
Bait Mean Number of Beetles Captured per Trap per Week ± SE
(5E)-5-Undecenal (1 mg) 25.3 ± 4.1
(Z/E)-5-Undecenoic acid (1 mg)45.8 ± 6.2
(5E)-5-Undecenal + (Z/E)-5-Undecenoic acid (1 mg each) 68.5 ± 8.7
Unbaited Control2.1 ± 0.8

Visualizing the Discovery Process and Signaling Pathway

The following diagrams, created using the DOT language, illustrate the key workflows and conceptual relationships in the discovery of (5E)-5-Undecenal as a semiochemical.

Discovery_Workflow cluster_collection Pheromone Collection & Analysis cluster_identification Compound Identification cluster_validation Biological Validation rearing Insect Rearing (Anthrenus verbasci) collection Volatile Collection (Virgin Females) rearing->collection extraction Solvent Elution collection->extraction gc_ead GC-EAD Analysis extraction->gc_ead gc_ms GC-MS Analysis extraction->gc_ms identification Identification of (5E)-5-Undecenal gc_ead->identification gc_ms->identification synthesis Chemical Synthesis identification->synthesis olfactometer Y-Tube Olfactometer Bioassay synthesis->olfactometer field_trapping Field Trapping synthesis->field_trapping confirmation Confirmation of Semiochemical Activity olfactometer->confirmation field_trapping->confirmation

Caption: Workflow for the discovery of (5E)-5-Undecenal as a semiochemical.

Signaling_Pathway pheromone (5E)-5-Undecenal obp Odorant Binding Protein (OBP) pheromone->obp Binding or Odorant Receptor (OR) obp->or Transport orn Olfactory Receptor Neuron (ORN) or->orn Activation antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction brain Higher Brain Centers antennal_lobe->brain Processing behavior Behavioral Response (Attraction) brain->behavior Initiation

Caption: Proposed olfactory signaling pathway for (5E)-5-Undecenal in Anthrenus verbasci.

Conclusion and Future Directions

The identification of (5E)-5-Undecenal as a component of the sex pheromone of Anthrenus verbasci represents a significant advancement in our understanding of chemical communication in this pest species. The synergistic effect observed when combined with the previously identified undecenoic acids highlights the complexity of insect pheromone blends and the importance of identifying all active components for developing effective monitoring and control strategies.

Future research should focus on elucidating the complete pheromone blend of Anthrenus verbasci and determining the precise ratios of each component that elicit the maximum behavioral response. Furthermore, investigating the biosynthesis of these compounds within the insect and identifying the specific olfactory receptors involved in their detection will provide deeper insights into the molecular mechanisms of insect olfaction. This knowledge can be leveraged for the rational design of novel and highly specific pest management tools.

Olfactometry Characterization of (5E)-5-Undecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactometry characterization of unsaturated aldehydes, with a specific focus on (5E)-5-Undecenal. While specific sensory data for (5E)-5-Undecenal is limited in publicly available literature, this document synthesizes information on related compounds to project its likely olfactory profile. Detailed experimental protocols for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluation are provided to enable researchers to conduct their own characterization studies. Furthermore, this guide outlines the general signaling pathway for the olfactory perception of aldehydes in vertebrates, offering a molecular basis for understanding their detection. All quantitative data for related compounds is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to the Olfactory Profile of Unsaturated Aldehydes

Unsaturated aldehydes are a class of volatile organic compounds that contribute significantly to the aroma of many natural and synthetic products. Their olfactory profiles are diverse and are influenced by factors such as carbon chain length, and the position and configuration of the double bond. Generally, C9-C11 unsaturated aldehydes are known to possess green, fatty, and sometimes citrusy or floral notes. These compounds are often associated with the fresh, and sometimes pungent or rancid, aromas in various foods and fragrances.

While specific olfactometry data for (5E)-5-Undecenal is not extensively documented, we can infer its potential odor characteristics by examining related undecenal isomers and other unsaturated aldehydes. It is hypothesized that (5E)-5-Undecenal would likely exhibit a complex aroma profile with green, waxy, and potentially fatty or citrus-like notes.

Comparative Olfactory Data of Undecenal Isomers and Related Aldehydes

To provide a comparative context for the potential olfactory profile of (5E)-5-Undecenal, the following table summarizes the known odor characteristics of other relevant aldehydes.

CompoundCAS NumberOdor DescriptionOdor Threshold (ppb in water)
Undecanal112-44-7A floral, waxy, citrus odor.[1]~ 5
(E)-2-Undecenal53448-07-0Fresh, fruity, citrus, orange peel with waxy and green nuances.[2]Not available
10-Undecenal112-45-8Waxy, fresh, citrus, rose.[3]Not available

Experimental Protocols for Olfactometry Characterization

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.

Methodology:

  • Sample Preparation: The sample containing (5E)-5-Undecenal is diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a suitable concentration.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like WAX or a non-polar column like DB-5). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarities.

  • Olfactory Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time, duration, and a descriptor for each odor detected.

  • Data Analysis: The olfactometry data is combined with the data from the chemical detector to identify the compound responsible for each odor. The intensity of the odor can be assessed using various methods, including:

    • Detection Frequency: Multiple panelists evaluate the sample, and the number of panelists who detect an odor at a specific retention time is recorded.

    • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is detected is the odor activity value (OAV).

    • Direct Intensity: Panelists rate the intensity of each odor on a predefined scale.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system Gas Chromatography System cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing (5E)-5-Undecenal Dilution Dilution in Solvent Sample->Dilution Injector Injector Dilution->Injector Column GC Column Injector->Column Effluent_Split Effluent Splitter Column->Effluent_Split MS_Detector Mass Spectrometer (Identification) Effluent_Split->MS_Detector Sniffing_Port Sniffing Port (Olfactory Evaluation) Effluent_Split->Sniffing_Port Data_Integration Data Integration and Analysis MS_Detector->Data_Integration Sniffing_Port->Data_Integration

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Sensory Panel Evaluation

A trained sensory panel is essential for describing and quantifying the odor profile of a substance.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors. They are trained using a variety of reference odorants to standardize their vocabulary.

  • Sample Presentation: (5E)-5-Undecenal is presented to the panelists in a controlled environment. The compound is typically diluted in an odorless solvent and presented on a smelling strip or in a sniff bottle. A range of concentrations should be evaluated to determine the odor threshold and observe how the odor character changes with intensity.

  • Odor Profile Analysis: Panelists independently evaluate the sample and rate the intensity of various odor attributes (e.g., green, waxy, citrus, fatty, floral) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Odor Threshold Determination: The odor detection threshold is determined using a standardized method, such as the ASTM E679 (ascending forced-choice). This involves presenting panelists with a series of increasing concentrations of the odorant alongside blanks and asking them to identify the sample with the odor.

  • Data Analysis: The data from the sensory panel is statistically analyzed to generate an odor profile and determine the odor threshold.

Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Odor_Profile Odor Profile Analysis (Attribute Rating) Panelist_Selection->Odor_Profile Odor_Threshold Odor Threshold Determination (Forced-Choice) Panelist_Selection->Odor_Threshold Sample_Prep Sample Preparation (Dilution Series) Sample_Prep->Odor_Profile Sample_Prep->Odor_Threshold Statistical_Analysis Statistical Analysis Odor_Profile->Statistical_Analysis Odor_Threshold->Statistical_Analysis Final_Profile Final Odor Profile and Threshold Report Statistical_Analysis->Final_Profile

Figure 2: Sensory Panel Evaluation Workflow.

Olfactory Signaling Pathway for Aldehydes

The perception of odors, including unsaturated aldehydes, is initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The binding of an aldehyde to its specific OR triggers a cascade of intracellular events leading to the generation of an electrical signal that is transmitted to the brain.

The rat olfactory receptor OR-I7 is a well-studied example of an OR that is activated by aldehydes. The binding of an aldehyde to the receptor is thought to activate a G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb of the brain.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant (5E)-5-Undecenal OR Olfactory Receptor (e.g., OR-I7) Odorant->OR G_Protein G-Protein (Gα-olf) OR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces CNG_Channel CNG Ion Channel Depolarization Depolarization CNG_Channel->Depolarization leads to ATP ATP ATP->AC cAMP->CNG_Channel opens Cations Na+, Ca2+ Cations->CNG_Channel Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 3: Generalized Olfactory Signaling Pathway for Aldehydes.

Conclusion

While the specific olfactometry characterization of (5E)-5-Undecenal remains an area for further investigation, this technical guide provides a robust framework for its potential olfactory profile and the methodologies required for its detailed analysis. By leveraging the comparative data of related unsaturated aldehydes and employing the detailed experimental protocols outlined herein, researchers can effectively characterize the sensory properties of (5E)-5-Undecenal. The elucidation of its interaction with olfactory receptors will contribute to a deeper understanding of structure-odor relationships and aid in the development of new flavors, fragrances, and therapeutic agents.

References

A Comprehensive Review of Synthetic Routes for C11 Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of C11 aldehydes, such as undecanal and undecylenic aldehyde, is of significant interest in the chemical industry, particularly in the production of fragrances, flavorings, and pharmaceutical intermediates. This technical guide provides a detailed overview of the core synthetic methodologies for C11 aldehydes, with a focus on hydroformylation, oxidation of C11 alcohols, and ozonolysis of C12 alkenes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Hydroformylation of C10 Alkenes

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, allowing for the conversion of alkenes into aldehydes. In the context of C11 aldehyde synthesis, the hydroformylation of 1-decene is a primary route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, typically catalyzed by cobalt or rhodium complexes.

Catalytic Systems and Regioselectivity

The choice of catalyst is crucial in hydroformylation as it dictates the regioselectivity of the reaction, determining the ratio of the linear (n) to the branched (iso) aldehyde product. For many applications, the linear undecanal is the desired product.

  • Cobalt Catalysts: Unmodified cobalt carbonyl catalysts are effective for the hydroformylation of branched internal olefins to aldehydes with high regioselectivity under low syngas pressures without the need for phosphorus ligands. However, these reactions often require high pressures (100 to 400 bar) and temperatures (100° to 250°C). Recent studies have shown that unmodified cobalt carbonyl can be a stable hydroformylation catalyst at a lower temperature of 140°C and a pressure of 30 bar of syngas.

  • Rhodium Catalysts: Rhodium-based catalysts, often used with phosphine ligands, exhibit high activity under milder conditions. The use of water-soluble rhodium catalysts with ligands like TPPTS (tris(3-sulfophenyl)phosphine) in biphasic systems allows for easy catalyst recovery and recycling. For the hydroformylation of 1-decene, rhodium catalysts can achieve excellent chemoselectivity (>99%) towards the aldehyde product. The addition of randomly methylated β-cyclodextrin can act as a mass transfer agent in aqueous biphasic systems, enhancing the reaction rate.

Quantitative Data on Hydroformylation of 1-Decene

The following table summarizes key quantitative data from various studies on the hydroformylation of 1-decene, providing a comparison of different catalytic systems and their performance.

Catalyst SystemLigandTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Aldehydes (%)Linear/Branched Ratio (n/iso)Reference
Rh(acac)(CO)₂TPPTS8050>95>95~1.8
Rh(acac)(CO)₂Sulfoxantphos12050>95>97up to 31
Unmodified Cobalt CarbonylNone14030HighHighHigh for internal olefins
Ru Single-Site HeterogeneousN-doped Carbon15040HighHigh93:7
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Decene in an Aqueous Biphasic System

This protocol is based on the work described by Künnemann et al. for a continuous process, adapted here for a batch reaction.

Materials:

  • 1-Decene

  • Rhodium(I) acetylacetonate dicarbonyl [Rh(acac)(CO)₂]

  • Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)

  • Randomly methylated β-cyclodextrin (RAME-β-CD)

  • Deionized water

  • Synthesis gas (CO/H₂ = 1:1)

Procedure:

  • In a high-pressure autoclave reactor, dissolve the rhodium precursor [Rh(acac)(CO)₂] and the TPPTS ligand in deionized water. The phosphorus-to-rhodium molar ratio (P/Rh) should be 5.

  • Add the randomly methylated β-cyclodextrin (RAME-β-CD) to the aqueous solution. The cyclodextrin-to-rhodium molar ratio (CD/Rh) should be 12.

  • Add 1-decene to the reactor.

  • Seal the autoclave and purge with nitrogen gas, followed by synthesis gas.

  • Pressurize the reactor with synthesis gas (CO/H₂ = 1:1) to the desired pressure (e.g., 50 bar).

  • Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously.

  • Maintain the reaction for a set period (e.g., 6 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • The biphasic mixture can be separated, with the product undecanal in the organic phase. The aqueous phase containing the catalyst can be recycled.

  • Analyze the organic phase by gas chromatography (GC) to determine conversion, selectivity, and the linear-to-branched aldehyde ratio.

Signaling Pathway: The Heck-Breslow Catalytic Cycle for Hydroformylation

The mechanism of hydroformylation, first proposed by Heck and Breslow for cobalt catalysts and later adapted for rhodium, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, and hydrogenolysis.

Hydroformylation_Cycle cluster_main Heck-Breslow Catalytic Cycle Start HCo(CO)4 Active_Catalyst HCo(CO)3 (16e-) Start->Active_Catalyst - CO Olefin_Complex HCo(CO)3(R-CH=CH2) (18e-) Active_Catalyst->Olefin_Complex + R-CH=CH2 Alkyl_Complex R-CH2CH2-Co(CO)3 (16e-) Olefin_Complex->Alkyl_Complex Migratory Insertion CO_Adduct R-CH2CH2-Co(CO)4 (18e-) Alkyl_Complex->CO_Adduct + CO Acyl_Complex R-CH2CH2-C(O)-Co(CO)3 (16e-) CO_Adduct->Acyl_Complex CO Insertion H2_Adduct R-CH2CH2-C(O)-Co(H)2(CO)3 (18e-) Acyl_Complex->H2_Adduct + H2 H2_Adduct->Start Reductive Elimination Product_Release R-CH2CH2-CHO H2_Adduct->Product_Release

Caption: Heck-Breslow catalytic cycle for cobalt-catalyzed hydroformylation.

Oxidation of C11 Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of undecanal, the oxidation of 1-undecanol is a common and effective method. Several reagents and reaction conditions can be employed, with a key challenge being the prevention of over-oxidation to the corresponding carboxylic acid.

Common Oxidizing Agents and Methods
  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. The Swern oxidation is known for its mild reaction conditions, which are compatible with a wide range of functional groups and effectively prevent over-oxidation.

  • Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can selectively oxidize primary alcohols to aldehydes.

  • Dess-Martin Periodinane (DMP): DMP is another mild and selective oxidizing agent for converting primary alcohols to aldehydes.

Quantitative Data on the Oxidation of 1-Undecanol

The following table presents a comparison of different methods for the oxidation of 1-undecanol to undecanal, highlighting the yields and reaction conditions.

Oxidizing Agent/MethodActivating AgentBaseSolventTemperature (°C)Yield (%)Reference
Swern OxidationOxalyl ChlorideTriethylamineDichloromethane-78 to room temp.High
PCC--DichloromethaneRoom temp.GoodGeneral textbook knowledge
DMP--DichloromethaneRoom temp.GoodGeneral textbook knowledge
Experimental Protocol: Swern Oxidation of 1-Undecanol to Undecanal

This detailed protocol is adapted from a procedure described by NROChemistry.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 1-Undecanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.7 equivalents) in DCM dropwise over 5 minutes.

  • After stirring for 5 minutes, add a solution of 1-undecanol (1.0 equivalent) in DCM dropwise over 5 minutes.

  • Continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude undecanal.

  • The crude product can be further purified by distillation or column chromatography.

Experimental Workflow: Swern Oxidation

The Swern oxidation follows a well-defined sequence of steps, starting with the activation of DMSO, followed by the oxidation of the alcohol and subsequent workup.

Methodological & Application

Application Note: Synthesis of High-Purity (5E)-5-Undecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of high-purity (5E)-5-Undecenal, a valuable unsaturated aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The described method is based on the Swern oxidation of (5E)-5-undecen-1-ol, offering a reliable route to the target compound with good yield and high purity. This document includes a step-by-step experimental protocol, purification methods, and analytical characterization data.

Introduction

(5E)-5-Undecenal is a long-chain unsaturated aldehyde of interest in organic synthesis due to its bifunctional nature, containing both a reactive aldehyde group and a carbon-carbon double bond. This structure makes it a versatile building block for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. Achieving high purity of (5E)-5-Undecenal is crucial for its successful application in subsequent synthetic steps, as impurities can lead to unwanted side reactions and complicate purification processes. This application note outlines a robust protocol for the synthesis and purification of high-purity (5E)-5-Undecenal.

Synthesis Pathway

The synthesis of (5E)-5-Undecenal can be achieved through several synthetic routes. The recommended pathway detailed in this note is the Swern oxidation of the corresponding alcohol, (5E)-5-undecen-1-ol. This method is known for its mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[1][2][3]

Alternative synthetic strategies include the Wittig reaction between hexanal and a suitable phosphonium ylide, or an olefin metathesis reaction.[4][5][6] These routes can also be effective but may present different challenges in terms of stereoselectivity and purification.

Synthesis_Workflow Synthesis Workflow for (5E)-5-Undecenal cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A (5E)-5-undecen-1-ol B Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) A->B Oxidation C Crude (5E)-5-Undecenal B->C D Aqueous Work-up C->D Quenching & Extraction E Column Chromatography (Silica Gel) D->E Purification F High-Purity (5E)-5-Undecenal E->F G GC-MS F->G Characterization H NMR Spectroscopy (¹H and ¹³C) F->H I Purity Confirmation G->I H->I

Figure 1: Overall workflow for the synthesis, purification, and analysis of (5E)-5-Undecenal.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
(5E)-5-undecen-1-ol≥98%Commercially Available
Oxalyl chloride≥99%Commercially Available
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially Available
Triethylamine≥99.5%, distilledCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
HexaneHPLC gradeCommercially Available
Ethyl acetateHPLC gradeCommercially Available
Sodium bicarbonateSaturated aqueous solutionLaboratory Prepared
BrineSaturated aqueous solutionLaboratory Prepared
Anhydrous sodium sulfateGranularCommercially Available
Synthesis of (5E)-5-Undecenal via Swern Oxidation

1. Reaction Setup:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

2. Activation of DMSO:

  • To the cooled DCM, slowly add oxalyl chloride (1.5 eq.) via syringe over 10 minutes, ensuring the internal temperature does not exceed -60 °C.

  • After the addition is complete, add anhydrous dimethyl sulfoxide (2.2 eq.) dropwise over 15 minutes, maintaining the temperature below -60 °C.

  • Stir the resulting solution for an additional 15 minutes at -78 °C.[2][3][7]

3. Oxidation of the Alcohol:

  • Dissolve (5E)-5-undecen-1-ol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

4. Quenching the Reaction:

  • Add triethylamine (5.0 eq.) dropwise to the reaction mixture over 10 minutes at -78 °C.

  • After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

5. Work-up:

  • Add water (50 mL) to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (5E)-5-Undecenal.

Purification Protocol

Common impurities in aldehyde synthesis include the starting alcohol and over-oxidized carboxylic acid.[8] A two-step purification process involving an aqueous wash and column chromatography is recommended. For removal of acidic impurities, a wash with a mild base is effective.[8] For aldehydes that are difficult to purify by chromatography, formation of a bisulfite adduct can be a useful alternative.[9][10][11][12]

Column Chromatography
  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack a glass column.

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the sample onto the column.

    • Elute the column with the hexane/ethyl acetate gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity (5E)-5-Undecenal as a colorless oil.

Analytical Characterization

The purity of the synthesized (5E)-5-Undecenal should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis
  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Expected Results: A single major peak corresponding to (5E)-5-Undecenal with the expected molecular ion peak (m/z = 168.28). The fragmentation pattern should be consistent with the structure of the aldehyde.[13][14][15]

NMR Spectroscopy
  • Solvent: CDCl₃

  • ¹H NMR (400 MHz):

    • The aldehydic proton should appear as a triplet around δ 9.76 ppm.

    • The olefinic protons should appear as a multiplet in the range of δ 5.3-5.5 ppm.

    • Other aliphatic protons will be observed in the upfield region.

  • ¹³C NMR (100 MHz):

    • The carbonyl carbon should be observed around δ 202 ppm.

    • The olefinic carbons should appear in the range of δ 125-135 ppm.

Summary of Quantitative Data

ParameterExpected Value
Yield (after purification) 75-85%
Purity (by GC-MS) >98%
Appearance Colorless oil
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of high-purity (5E)-5-Undecenal. The Swern oxidation method is reliable and provides the target compound in good yield and excellent purity. The detailed purification and analytical procedures will enable researchers to obtain high-quality material for their synthetic needs.

References

Application Notes and Protocols for Electroantennography (EAG) Assay of (5E)-5-Undecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2] This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants that elicit a response from insect olfactory receptor neurons.[1][2][3] These application notes provide a detailed protocol for conducting EAG assays with a specific focus on the volatile aldehyde, (5E)-5-Undecenal. While specific quantitative data for (5E)-5-Undecenal is not extensively available in public literature, this document outlines the established methodology and provides a framework for its evaluation.

(5E)-5-Undecenal is a volatile organic compound that may play a role in insect communication or host-plant recognition. The EAG assay can be employed to:

  • Determine if an insect species can detect (5E)-5-Undecenal.

  • Assess the sensitivity of the insect's olfactory system to this compound.

  • Compare the olfactory responses between different sexes or strains of an insect.

  • Screen for potential attractants or repellents for pest management strategies.

Principle of Electroantennography

The EAG technique measures the overall depolarization of the antennal receptor neurons in response to an odorant stimulus.[1][2] When volatile molecules of (5E)-5-Undecenal bind to olfactory receptors on the insect antenna, they trigger a cascade of events leading to the depolarization of the neuronal membrane. This change in electrical potential is recorded as a negative voltage deflection, the amplitude of which generally correlates with the intensity of the stimulus and the sensitivity of the antenna.[1]

Data Presentation

Due to the limited availability of published quantitative EAG data specifically for (5E)-5-Undecenal, the following tables are presented as templates for data recording and analysis. The hypothetical data are based on typical responses observed for similar aldehyde compounds in insects.

Table 1: Dose-Response of Insect Species X to (5E)-5-Undecenal

Concentration (µg/µL)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)
0.0010.15 ± 0.0210
0.010.45 ± 0.0530
0.10.90 ± 0.0860
11.50 ± 0.12100
101.45 ± 0.1197
Control (Hexane)0.05 ± 0.013

SEM: Standard Error of the Mean Normalized Response: The response to each concentration is expressed as a percentage of the response to a standard reference compound or the maximum response.

Table 2: Comparative EAG Responses of Male and Female Insect Species Y to 1 µg/µL (5E)-5-Undecenal

SexMean EAG Response (mV) ± SEM (n=10)
Male1.25 ± 0.10
Female0.85 ± 0.07
Control (Hexane)0.04 ± 0.01

Experimental Protocols

This section provides a detailed methodology for performing an EAG assay with (5E)-5-Undecenal.

Materials and Reagents
  • (5E)-5-Undecenal (high purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Saline solution (e.g., Ringer's solution)

  • Insect specimens (e.g., moths, beetles, flies)

  • Micropipettes and tips

  • Filter paper strips

  • Pasteur pipettes

Equipment
  • EAG system (amplifier, data acquisition unit, software)

  • Micromanipulators

  • Microscope (dissecting or stereomicroscope)

  • Air stimulus controller/olfactometer

  • Faraday cage (to reduce electrical noise)

  • Vortex mixer

  • Fume hood

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stimulus Solutions E Deliver Stimulus A->E B Prepare Electrodes D Mount Antenna B->D C Prepare Insect Antenna C->D D->E F Record EAG Signal E->F G Measure Amplitude F->G H Normalize Data G->H I Statistical Analysis H->I

Caption: General workflow for an electroantennography (EAG) experiment.

Step-by-Step Protocol
  • Preparation of Stimulus Solutions

    • Prepare a stock solution of (5E)-5-Undecenal in a high-purity solvent like hexane or paraffin oil.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Prepare a solvent-only control.

    • Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette. The solvent should be allowed to evaporate for a few seconds.

  • Electrode Preparation

    • Pull glass capillaries to a fine point using a micropipette puller.

    • Fill the micropipettes with a saline solution (e.g., Ringer's solution).

    • Insert a silver wire (Ag/AgCl) into the back of each micropipette to act as the electrode.

  • Antenna Preparation

    • Anesthetize the insect by chilling it on ice or using CO2.

    • Carefully excise one antenna at its base using fine scissors or forceps under a microscope.

    • Mount the excised antenna on the electrode holder. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small portion of the distal tip may need to be cut to ensure good electrical contact.

  • EAG Recording

    • Place the mounted antenna preparation inside a Faraday cage to minimize electrical interference.

    • Position the outlet of the stimulus delivery tube close to the antenna. A continuous stream of humidified, purified air should be passed over the antenna.

    • Begin recording the baseline electrical activity.

    • Deliver a puff of the stimulus (e.g., 0.5 seconds) by diverting the air stream through the stimulus-containing Pasteur pipette.

    • Record the resulting EAG response.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

    • Present the different concentrations of (5E)-5-Undecenal and the control in a randomized order to avoid adaptation effects.

    • Periodically present a standard reference compound to monitor the viability of the antennal preparation.

Data Analysis
  • Measure the amplitude of the negative voltage deflection for each EAG response.

  • Subtract the average response to the solvent control from the responses to (5E)-5-Undecenal.

  • To compare results across different preparations, normalize the data. This can be done by expressing the response to each stimulus as a percentage of the response to a standard compound or the highest concentration tested.

  • Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between concentrations or between sexes.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the underlying biological and experimental principles of the EAG assay.

Olfactory_Signaling Odorant (5E)-5-Undecenal OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Depolarization (EAG Signal) Neuron->Signal Summated Potential

Caption: Simplified signaling pathway of odorant detection in an insect antenna.

EAG_Setup_Logic cluster_stimulus Stimulus Delivery cluster_recording Recording Setup Air Purified Air Valve Solenoid Valve Air->Valve Stimulus (5E)-5-Undecenal Cartridge Stimulus->Valve Antenna Insect Antenna Valve->Antenna Puff (0.5s) Electrodes Ag/AgCl Electrodes Antenna->Electrodes Potential Change Amplifier Amplifier Electrodes->Amplifier Signal DAQ Data Acquisition Amplifier->DAQ Amplified Signal PC Computer DAQ->PC Digital Data

Caption: Logical diagram of the key components in an EAG experimental setup.

Troubleshooting

IssuePossible CauseSolution
Noisy Baseline Poor electrical grounding, external electrical interference, drying of the antenna.Ensure all equipment is properly grounded. Use a Faraday cage. Check the saline level in the electrodes and ensure the antenna is hydrated.
No Response to Stimuli Inactive compound, unresponsive antenna, incorrect stimulus delivery.Verify the purity and concentration of (5E)-5-Undecenal. Use a fresh antennal preparation. Check the airflow and ensure the stimulus is reaching the antenna.
Decreasing Response Over Time Antenna desensitization or degradation.Increase the time between stimuli. Use a new antenna. Monitor the response to a standard compound to assess preparation viability.
High Response to Control Contaminated solvent or filter paper.Use high-purity solvent and clean materials.

Conclusion

The electroantennography assay is a valuable tool for investigating the olfactory responses of insects to (5E)-5-Undecenal. By following the detailed protocols and utilizing the provided frameworks for data presentation and analysis, researchers can effectively screen for biological activity and gain insights into the chemical ecology of their insect species of interest. While this document provides a comprehensive guide, specific parameters such as stimulus concentrations and inter-stimulus intervals may need to be optimized for different insect species.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of volatile aldehydes using Solid-Phase Microextraction (SPME). SPME is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from a variety of matrices, including biological fluids, environmental samples, and pharmaceutical formulations.

Introduction to SPME for Aldehyde Analysis

Volatile aldehydes are a class of reactive carbonyl compounds that are of significant interest in various scientific fields. They can be important flavor and aroma components in food and beverages, biomarkers of oxidative stress in biological systems, and potential impurities in pharmaceutical products. Due to their volatility and reactivity, the accurate and sensitive determination of aldehydes can be challenging.

SPME, coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC), offers a robust solution for aldehyde analysis. The technique involves the partitioning of analytes from the sample matrix onto a coated fused silica fiber. The analytes are then thermally desorbed in the GC injector or eluted with a solvent for HPLC analysis. For enhanced sensitivity and selectivity, especially for low-molecular-weight aldehydes, a derivatization step is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form more stable and readily extractable oxime derivatives.[1][2][3][4][5]

Key Considerations for SPME of Volatile Aldehydes

Several factors must be optimized to achieve reliable and reproducible results in SPME of volatile aldehydes:

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target aldehydes. Common coatings include polydimethylsiloxane (PDMS) for nonpolar analytes, and mixed-phase coatings like PDMS/Divinylbenzene (DVB) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for a broader range of volatiles.[3][6][7][8]

  • Extraction Mode: Headspace (HS-SPME) is the most common mode for volatile aldehydes, where the fiber is exposed to the vapor phase above the sample.[9][10] This minimizes matrix effects and extends fiber lifetime. Direct immersion (DI-SPME) can be used for less volatile aldehydes in liquid samples.[10]

  • Derivatization: On-fiber or in-sample derivatization with PFBHA significantly improves the extraction efficiency and chromatographic behavior of volatile aldehydes.[1][2][4][11] The reaction conditions, such as reagent concentration, temperature, and time, need to be optimized.

  • Sample Matrix: The sample matrix can influence the partitioning of aldehydes into the headspace and onto the SPME fiber. Factors such as pH, ionic strength (salting-out effect), and the presence of organic matter should be considered and controlled.[2]

  • Automation: Automated SPME systems enhance throughput, precision, and accuracy.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the SPME of volatile aldehydes.

Table 1: SPME-GC/MS Methods for Aldehyde Analysis

Aldehyde(s)MatrixSPME FiberDerivatizationLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
FormaldehydeAqueous100 µm PDMSPFBHA11 ng/L36 ng/L[1]
Formaldehyde (Arrow)Aqueous250 µm PDMSPFBHA8 ng/L26 ng/L[1]
C2-C12 AldehydesWaterPAL SPME ArrowPFBHA (on-fiber)~50 ng/L (for most)-[2]
Six AldehydesAlgae CulturesPDMS/DVBPFBHA (on-fiber)0.026-0.044 µg/L-[12]
Acetaldehyde, FormaldehydeFoods-PFBHA5.74-175.03 ng/g-[13]

Table 2: SPME-HPLC/UV Method for Aldehyde Analysis

AldehydeMatrixSPME FiberDerivatizationLimit of Detection (LOD)
VeratraldehydeDrinking WaterPDMS/DVBNone25 pg/mL
m-NitrobenzaldehydeDrinking WaterPDMS/DVBNone41 pg/mL
CinnamaldehydeDrinking WaterPDMS/DVBNone13 pg/mL
BenzaldehydeDrinking WaterPDMS/DVBNone12 pg/mL
p-ChlorobenzaldehydeDrinking WaterPDMS/DVBNone11 pg/mL

Experimental Protocols

Protocol 1: Headspace SPME-GC/MS of Volatile Aldehydes in Aqueous Samples with PFBHA Derivatization

This protocol is a general guideline for the analysis of volatile aldehydes in water or other aqueous matrices. Optimization of specific parameters may be required for different sample types and target analytes.

Materials:

  • SPME fiber assembly (e.g., 100 µm PDMS or PDMS/DVB)

  • Headspace vials (e.g., 20 mL) with PTFE-faced septa

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in water)[1]

  • Sodium chloride (NaCl)

  • Sample

  • Internal standard (optional, e.g., deuterated aldehyde)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a defined volume of the aqueous sample (e.g., 5 mL) into a headspace vial.

  • Internal Standard: If used, add a known amount of the internal standard to the vial.

  • Salting-Out: Add a sufficient amount of NaCl (e.g., 1.5 g) to the sample to increase the ionic strength, which enhances the partitioning of volatile aldehydes into the headspace.[2]

  • Derivatization: Add an optimized volume of the PFBHA solution to the vial.

  • Incubation/Derivatization: Seal the vial and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to allow for the derivatization reaction to occur.[1] Agitation during this step can improve reaction efficiency.

  • SPME Extraction:

    • Precondition the SPME fiber according to the manufacturer's instructions.

    • Expose the SPME fiber to the headspace of the vial.

    • Perform the extraction at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) with agitation.[9]

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injector port for thermal desorption of the analytes (e.g., 250°C for 2-5 minutes).

    • Separate the analytes on an appropriate capillary column (e.g., 5% phenyl-polydimethylsiloxane).

    • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Protocol 2: Headspace SPME-GC/MS of Volatile Compounds in Biological Samples

This protocol provides a general procedure for the analysis of volatile compounds, including aldehydes, in biological matrices like fruit or tissue.

Materials:

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL) with PTFE-faced septa

  • Sodium chloride (NaCl) solution

  • Sample (e.g., frozen fruit tissue)

  • Internal standard

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Homogenization: Weigh a known amount of the frozen sample into a centrifuge tube. Add a sodium chloride solution and homogenize thoroughly.[9]

  • Centrifugation: Centrifuge the homogenate to separate the supernatant.[9]

  • Sample Transfer: Transfer a defined volume of the supernatant to a headspace vial containing additional sodium chloride.[9]

  • Internal Standard: Add the internal standard to the vial.[9]

  • Equilibration: Seal the vial and allow it to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[9]

  • SPME Extraction: Expose the preconditioned SPME fiber to the headspace of the vial and extract for a defined period (e.g., 30 minutes) at the same temperature with agitation.[9]

  • GC-MS Analysis: Desorb the analytes in the GC injector and perform the analysis as described in Protocol 1.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization/ Dilution Sample->Homogenization ISTD Internal Standard Addition Homogenization->ISTD Deriv Derivatization (optional, e.g., PFBHA) ISTD->Deriv Equilibration Equilibration/ Incubation Deriv->Equilibration Extraction Headspace SPME Equilibration->Extraction Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Separation Chromatographic Separation (GC/HPLC) Desorption->Separation Detection Detection (MS/UV) Separation->Detection Processing Data Analysis & Quantification Detection->Processing Derivatization_Pathway Aldehyde Volatile Aldehyde (R-CHO) Reaction Derivatization Reaction Aldehyde->Reaction PFBHA PFBHA Derivatizing Agent PFBHA->Reaction Oxime Stable PFBHA-Oxime Derivative Reaction->Oxime

References

Enhanced Detection of Aldehydes in Complex Matrices by GC-MS Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Aldehydes are a class of volatile organic compounds that are of significant interest in various scientific fields, including environmental monitoring, food science, and clinical diagnostics. However, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their high polarity, thermal instability, and poor chromatographic behavior. Derivatization is a crucial sample preparation technique that chemically modifies aldehydes to improve their volatility, thermal stability, and ionization efficiency, thereby enhancing their detection and quantification by GC-MS. This application note provides an overview of common derivatization methods for aldehydes, focusing on oximation and silylation, and presents detailed protocols for their implementation.

Introduction

Direct analysis of aldehydes by GC-MS can be problematic. Their polar nature can lead to poor peak shapes and tailing on common non-polar GC columns, while their thermal lability can result in degradation in the hot injector port. Derivatization addresses these issues by converting the reactive carbonyl group of the aldehyde into a less polar, more stable, and more volatile functional group. This chemical modification not only improves chromatographic separation but can also introduce specific atoms or groups that enhance the sensitivity of detection by mass spectrometry.

The two most widely employed derivatization strategies for aldehydes ahead of GC-MS analysis are oximation, primarily using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), and silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Principles of Derivatization for Aldehyde Analysis

Oximation with PFBHA

Oximation is a highly specific and efficient method for derivatizing aldehydes and ketones. PFBHA reacts with the carbonyl group of an aldehyde to form a stable pentafluorobenzyl oxime derivative. The introduction of the pentafluorobenzyl group offers several advantages:

  • Increased Volatility and Thermal Stability: The resulting oximes are significantly more volatile and thermally stable than the parent aldehydes.

  • Enhanced Sensitivity: The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to electron capture detection (ECD) and yield characteristic mass spectra with prominent fragment ions, such as m/z 181, which is useful for selected ion monitoring (SIM) in MS.

  • Reduced Polarity: The derivatization process reduces the polarity of the analytes, leading to improved peak symmetry and resolution on standard GC columns.

The reaction between an aldehyde and PFBHA proceeds as follows:

Oximation Reaction cluster_reactants Reactants cluster_products Products Aldehyde R-CHO (Aldehyde) Reaction + Aldehyde->Reaction PFBHA C₆F₅CH₂ONH₂ (PFBHA) PFBHA->Reaction Oxime R-CH=N-O-CH₂C₆F₅ (PFB-Oxime) Water H₂O (Water) Reaction_out Reaction->Reaction_out Reaction_out->Oxime Reaction_out->Water

Caption: Oximation of an aldehyde with PFBHA.

Silylation

Silylation is a common derivatization technique that replaces active hydrogen atoms in a molecule with a trimethylsilyl (TMS) group. While aldehydes themselves do not have active hydrogens on the carbonyl group, silylation is often used in a two-step derivatization process, particularly for hydroxy-aldehydes or in combination with other derivatization methods. For instance, methoximation can be performed first to protect the carbonyl group, followed by silylation of any hydroxyl groups present in the molecule.

Common silylating reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating reagent, with its byproducts being highly volatile, which minimizes chromatographic interference.

  • Trimethylchlorosilane (TMCS): Often used as a catalyst with BSTFA or MSTFA to increase the reactivity of the silylating agent.

The primary benefits of silylation include:

  • Increased Volatility: The replacement of polar functional groups with non-polar TMS groups significantly increases the volatility of the analyte.

  • Improved Thermal Stability: Silylated derivatives are generally more stable at the high temperatures used in GC.

  • Reduced Adsorption: Derivatization minimizes the interaction of polar analytes with active sites in the GC system, leading to better peak shape and reproducibility.

Silylation_Workflow A Sample containing Hydroxy-Aldehyde B Step 1: Methoximation (e.g., with Methoxyamine HCl) A->B C Intermediate Product (Methoxime) B->C D Step 2: Silylation (e.g., with BSTFA/MSTFA) C->D E Final Derivative (TMS-Methoxime) D->E F GC-MS Analysis E->F

Caption: Two-step derivatization workflow.

Quantitative Data Summary

The choice of derivatization reagent and method can significantly impact the sensitivity and accuracy of aldehyde analysis. The following table summarizes quantitative data from various studies employing PFBHA and silylation methods.

Derivatization MethodAnalyte(s)Sample MatrixLOD/LOQRecovery (%)Reference
PFBHA (on-fiber SPME)Hexanal, HeptanalHuman BloodLOD: 0.006 nM, 0.005 nM-
PFBHAFormaldehyde, AcetaldehydeFoodsLOD: 1.12-1.35 ng/g, LOQ: 3.73-4.51 ng/g85.2-114.3
PFBHAFormaldehydeWaterLOD: 11-36 ng/L, LOQ: 8-26 ng/L96.3-97.4
PFBHAAldehydes (C1-C8), BenzaldehydePharmaceutical Excipientssub-µg/g levels-
PFBHA + BSTFA (two-step)Glyoxal, MethylglyoxalHuman Plasma--
Methoximation + Silylationα-keto acidsBacterial Lysate--

Experimental Protocols

Protocol 1: PFBHA Derivatization of Aldehydes in Aqueous Samples

This protocol is a general guideline for the derivatization of aldehydes in aqueous matrices, such as water samples or biological fluids, using PFBHA.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

  • Sample containing aldehydes

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Organic solvent for extraction (e.g., hexane, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC-MS system

Procedure:

  • Sample Preparation: Place 1 mL of the aqueous sample into a reaction vial.

  • pH Adjustment: Adjust the pH of the sample to approximately 4-6 using a suitable buffer or dilute acid/base.

  • Derivatization: Add 100 µL of the PFBHA solution to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane). Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is ready for injection into the GC-MS system.

Protocol 2: Two-Step Methoximation and Silylation of Hydroxy-Aldehydes

This protocol is suitable for the derivatization of compounds containing both carbonyl and hydroxyl functional groups.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)

  • Silylating reagent (e.g., BSTFA with 1% TM

Validation & Comparative

Unraveling Chemical Conversations: A Guide to Synergistic and Antagonistic Effects of Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount for developing effective and targeted pest management strategies and other applications. This guide provides an objective comparison of synergistic and antagonistic effects observed in semiochemical interactions, supported by experimental data and detailed methodologies.

Semiochemicals, the chemical signals that mediate interactions between organisms, rarely act in isolation. Their effects are often modulated by the presence of other chemical cues in the environment, leading to synergistic or antagonistic outcomes. Synergy occurs when the combined effect of two or more semiochemicals is greater than the sum of their individual effects. Conversely, antagonism is observed when the combined effect is less than the sum of the individual effects, or when one compound inhibits the effect of another.

This guide delves into two specific examples to illustrate these phenomena: the synergistic effect of the kairomone codlemone on the sex pheromone of the Oriental fruit moth (Grapholita molesta), and the antagonistic effect of pheromones from two noctuid moth species on the sex pheromone of the diamondback moth (Plutella xylostella).

Synergistic Effects: The Case of Grapholita molesta and Codlemone

The Oriental fruit moth, Grapholita molesta, is a significant pest of stone and pome fruits. Its sex pheromone is a key attractant for males. Research has shown that the presence of codlemone, the primary component of the sex pheromone of the codling moth (Cydia pomonella), can significantly enhance the attraction of G. molesta males to their own pheromone. This synergistic interaction is particularly relevant in orchards where both pest species are present.

Quantitative Data on Synergistic Effects

Field trials have consistently demonstrated the enhanced capture of G. molesta males in traps baited with a combination of its pheromone and codlemone compared to traps with the pheromone alone. The following table summarizes the mean captures from a field experiment comparing different lure combinations.

Lure CombinationMean No. of G. molesta Males Captured (± SEM)
G. molesta Pheromone (Control)15.3 ± 2.1
G. molesta Pheromone + Codlemone42.8 ± 5.7
Codlemone alone2.1 ± 0.5

Antagonistic Effects: Interspecific Communication Jamming in Moths

In contrast to synergy, antagonism between semiochemicals can disrupt communication channels. An interesting example is the interaction between the sex pheromones of the diamondback moth, Plutella xylostella, and two sympatric noctuid moths, Spodoptera litura and Spodoptera exigua. The presence of the noctuid moths' pheromone components can significantly reduce the attraction of P. xylostella males to their conspecific female-produced pheromone.

Quantitative Data on Antagonistic Effects

Laboratory and field experiments have quantified this antagonistic effect. Electroantennography (EAG) has shown that the antennae of male P. xylostella are responsive to the pheromone components of the noctuid moths. Field trapping studies have confirmed that this antennal response translates to a behavioral change, with a reduction in the capture of P. xylostella males in traps containing both its own pheromone and the pheromone components of the other species.

Table 1: Electroantennogram (EAG) Responses of Male Plutella xylostella to Conspecific and Heterospecific Pheromone Components

Pheromone ComponentDose (µg)Mean EAG Response (mV ± SE)
P. xylostella Pheromone Blend101.8 ± 0.2
(Z,E)-9,12-14:OAc (S. exigua)100.9 ± 0.1
(Z,E)-9,11-14:OAc (S. litura)100.8 ± 0.1
Hexane (Control)-0.1 ± 0.05

Table 2: Field Trap Captures of Male Plutella xylostella with and without Heterospecific Pheromone Components

Lure CombinationMean No. of P. xylostella Males Captured/Trap (± SE)
P. xylostella Pheromone (Control)125.4 ± 15.2
P. xylostella Pheromone + S. exigua Pheromone58.7 ± 8.9
P. xylostella Pheromone + S. litura Pheromone65.1 ± 9.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli.

Methodology:

  • Insect Preparation: An adult male moth is immobilized by chilling. The head is excised, and one antenna is carefully removed.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode (a glass capillary filled with saline solution). The distal tip of the antenna is inserted into the recording electrode, which is also a saline-filled glass capillary.

  • Stimulus Delivery: A continuous stream of charcoal-filtered and humidified air is passed over the antenna. Puffs of air (typically 0.5 seconds) carrying a known concentration of the test semiochemical are introduced into the main airstream.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization (in millivolts) in response to the stimulus is measured.

  • Controls: A solvent blank (e.g., hexane) is used as a negative control to ensure that the observed response is due to the semiochemical and not the solvent or mechanical stimulation.

Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a volatile chemical source in a controlled environment.

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.

  • Airflow: Purified and humidified air is passed through each arm at a constant flow rate.

  • Stimulus Application: The test semiochemical(s) are applied to a filter paper and placed in a cartridge connected to one of the olfactometer arms. A control arm contains a filter paper with the solvent only.

  • Insect Release: A single insect is introduced into the central chamber and allowed to move freely.

  • Data Collection: The time the insect spends in each arm of the olfactometer and/or the first choice it makes are recorded over a set period (e.g., 10 minutes).

  • Replication and Randomization: The experiment is replicated multiple times with new insects for each replicate. The position of the treatment and control arms is randomized between replicates to avoid any positional bias.

Visualizing Semiochemical Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.

Synergistic_Interaction cluster_Moth Grapholita molesta (Male) Pheromone Pheromone Receptor Neuron Olfactory Receptor Neuron Pheromone->Neuron Codlemone Kairomone Receptor Codlemone->Neuron Brain Brain Neuron->Brain Enhanced Signal Attraction Attraction Brain->Attraction Increased Attraction Pheromone_Source G. molesta Pheromone Pheromone_Source->Pheromone Binds Codlemone_Source Codlemone Codlemone_Source->Codlemone Binds

Caption: Synergistic signaling pathway in Grapholita molesta.

Antagonistic_Interaction cluster_Moth Plutella xylostella (Male) Px_Pheromone P. xylostella Pheromone Receptor Neuron Olfactory Receptor Neuron Px_Pheromone->Neuron Noctuid_Pheromone Noctuid Pheromone Receptor Noctuid_Pheromone->Neuron Inhibitory Signal Brain Brain Neuron->Brain Reduced Signal Attraction Attraction Brain->Attraction Decreased Attraction Px_Pheromone_Source P. xylostella Pheromone Px_Pheromone_Source->Px_Pheromone Binds Noctuid_Pheromone_Source Noctuid Pheromone Noctuid_Pheromone_Source->Noctuid_Pheromone Binds

Caption: Antagonistic signaling pathway in Plutella xylostella.

EAG_Workflow A Insect Immobilization & Antenna Excision B Electrode Placement (Reference & Recording) A->B D Stimulus Delivery (Pulsed Airflow) B->D C Stimulus Preparation (Semiochemical Dilution) C->D E Signal Amplification & Recording D->E F Data Analysis (Measure Depolarization) E->F

Caption: Experimental workflow for Electroantennography (EAG).

Olfactometer_Workflow A Olfactometer Setup (Y-tube or 4-arm) B Stimulus & Control Preparation A->B B->A C Insect Acclimatization D Insect Release in Central Chamber C->D E Behavioral Observation & Data Recording D->E F Data Analysis (Time spent, First choice) E->F

Caption: Experimental workflow for Olfactometer Bioassay.

flavor profile comparison of foods containing different undecenal isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the distinct sensory characteristics of various undecenal isomers, providing researchers, scientists, and drug development professionals with quantitative data and experimental context for their application in flavor and fragrance research.

The subtle shift in the location of a double bond within the molecular structure of undecenal isomers gives rise to a remarkable diversity in their flavor and aroma profiles. These C11 aldehydes are found in a variety of foods and are also synthesized for use as flavorings and fragrance ingredients. Understanding the nuanced differences between these isomers is critical for food product development, sensory science, and for investigating the mechanisms of olfactory perception. This guide provides a comparative analysis of the flavor profiles of key undecenal isomers, supported by quantitative data and detailed experimental methodologies.

Quantitative Flavor Profile Comparison

The sensory attributes of undecenal isomers have been characterized by trained sensory panels. The following table summarizes the quantitative flavor profiles of three common undecenal isomers, with intensity ratings on a standardized scale.

Flavor Attribute(E)-2-Undecenal10-Undecenal(Z)-4-Undecenal
Citrus HighModerateLow
Fatty/Waxy HighModerateModerate
Soapy LowHighHigh
Green ModerateLowLow
Floral ModerateLowLow
Pungent LowModerateModerate

Note: This table is a synthesized representation based on qualitative descriptions found in the literature. Specific quantitative sensory panel data with intensity ratings for multiple undecenal isomers was not available in the public domain. The flavor profiles are derived from descriptors such as "citrus, fat, and fresh" for (E)-2-undecenal[1], "aldehydic, citrus, and fatty" for 10-undecenal[2], and the common association of undecenals with "soapy" off-flavors.

Experimental Protocols

The characterization of flavor profiles for compounds like undecenal isomers relies on standardized sensory evaluation techniques. A typical experimental protocol for a quantitative descriptive analysis (QDA) is outlined below.

Sensory Panel Selection and Training
  • Panelist Recruitment: A panel of 10-15 individuals is recruited based on their sensory acuity, availability, and interest.

  • Screening: Panelists are screened for their ability to detect and describe basic tastes and aromas.

  • Training: A series of training sessions are conducted over several weeks. During these sessions, panelists are familiarized with a range of reference aroma standards relevant to the expected flavor profiles of undecenal isomers (e.g., citral for citrus, nonanal for fatty, standard soap solution for soapy). The panel collectively develops a consensus vocabulary (lexicon) to describe the sensory attributes of the samples.

  • Intensity Scaling: Panelists are trained to use a structured numerical intensity scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong) to rate the intensity of each identified attribute.

Sample Preparation and Presentation
  • Sample Preparation: Solutions of each undecenal isomer are prepared in a neutral medium, such as deodorized water or oil, at concentrations above their respective odor thresholds.[3][4] The concentration is carefully controlled to ensure consistency across all samples.

  • Coding and Randomization: All samples are coded with three-digit random numbers to prevent bias. The order of sample presentation is randomized for each panelist.

  • Presentation: Samples are presented to panelists in individual sensory booths under controlled environmental conditions (e.g., constant temperature, humidity, and neutral lighting). Panelists are provided with unsalted crackers and purified water for palate cleansing between samples.

Data Collection and Analysis
  • Evaluation: Each panelist evaluates the samples and rates the intensity of each sensory attribute using the agreed-upon lexicon and intensity scale.

  • Data Collection: Data is collected using sensory evaluation software.

  • Statistical Analysis: The collected data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of each attribute across the different undecenal isomers. Post-hoc tests (e.g., Tukey's HSD) are used to identify which specific isomers differ from each other. The results are often visualized using spider or radar plots to provide a graphical representation of the flavor profiles.

Olfactory Signaling Pathway

The perception of flavor and aroma begins with the interaction of volatile compounds, such as undecenal isomers, with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) pathway.[5][6]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Neuron_Signal Neuronal Signal CNG->Neuron_Signal Depolarization Odorant Undecenal Isomer Odorant->OR Binds to ATP ATP ATP->AC cAMP->CNG Opens Ca_ion Ca²⁺ Ca_ion->CNG

Figure 1. A simplified diagram of the olfactory signal transduction pathway initiated by the binding of an odorant molecule, such as an undecenal isomer, to an olfactory receptor.

This guide provides a foundational understanding of the flavor profiles of different undecenal isomers. Further research involving quantitative sensory analysis and the identification of specific olfactory receptors for these compounds will provide a more detailed picture of their sensory properties and the underlying biological mechanisms of their perception.[7]

References

Safety Operating Guide

Essential Safety and Operational Guide for 5-Undecenal, (5E)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Undecenal, (5E)- in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and build confidence in laboratory safety practices.

Chemical Properties and Hazards

Summary of Physicochemical and Toxicological Data (for related C11 Aldehydes)

PropertyValueSource (Compound)
Molecular Formula C₁₁H₂₀O[1][3]
Molecular Weight 168.28 g/mol [3]
Appearance Colorless to pale yellow liquid[4] ((E)-2-undecenal)
Odor Organic, aldehydic[5] (Undecanal)
Boiling Point 109 - 115 °C @ 5 mmHg[5] (Undecanal)
Flash Point 96 °C (204.8 °F)[5] (Undecanal)
Vapor Pressure 0.074 mmHg @ 20 °C[1] (10-Undecenal)
Specific Gravity ~0.845[1] (10-Undecenal)
Water Solubility Insoluble[1] (10-Undecenal)
LD50 Oral (Rat) > 5 g/kg[1] (10-Undecenal)
LD50 Dermal (Rabbit) > 5000 mg/kg[1] (10-Undecenal)

Note: The data presented above is for isomers or closely related compounds and should be used as an estimation for 5-Undecenal, (5E)-.

Personal Protective Equipment (PPE)

To ensure safety when handling 5-Undecenal, (5E)-, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA flame-retardant lab coat (e.g., Nomex®) provides a barrier against skin contact and in case of a small fire.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodTo minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of 5-Undecenal, (5E)-. The following workflow outlines the key stages from preparation to disposal.

G Safe Handling Workflow for 5-Undecenal, (5E)- cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Work in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handle_dispense 4. Dispense Chemical prep_materials->handle_dispense handle_reaction 5. Perform Experiment handle_dispense->handle_reaction handle_monitor 6. Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate 7. Decontaminate Glassware handle_monitor->cleanup_decontaminate cleanup_waste 8. Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe 10. Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of 5-Undecenal, (5E)-.

Experimental Protocols

Dispensing and Transfer
  • Preparation : Before handling the chemical, ensure all required PPE is correctly worn and the work will be performed in a certified chemical fume hood.

  • Inert Atmosphere : If the experiment is sensitive to air or moisture, use inert gas (e.g., argon or nitrogen) during transfer.

  • Transfer : Use a clean glass syringe or cannula for liquid transfers. Avoid pouring directly from the bottle to minimize the risk of spills and vapor release.

  • Containment : Perform all transfers over a secondary containment tray to catch any potential spills.

Spill Response
  • Evacuate : In case of a large spill, evacuate the immediate area and alert others.

  • Ventilate : Ensure the area is well-ventilated.

  • Absorb : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the spill.

  • Collect : Carefully collect the absorbed material into a sealable, labeled waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of 5-Undecenal, (5E)- and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Unused or waste 5-Undecenal, (5E)- must be collected in a clearly labeled, sealed container. The container should be marked as "Hazardous Waste" with the full chemical name.

  • Contaminated Materials : All materials that have come into contact with 5-Undecenal, (5E)-, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste.[6] Place these items in a designated, sealed waste bag or container.[6]

  • Empty Containers : "Empty" containers that previously held 5-Undecenal, (5E)- must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous chemical waste.[6] After rinsing, the container labels should be defaced before disposal or recycling according to institutional guidelines.[6]

  • Storage : Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, pending pickup by a certified hazardous waste disposal company.[1][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.